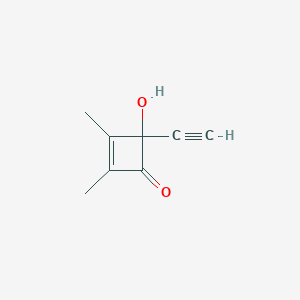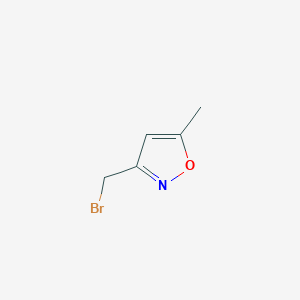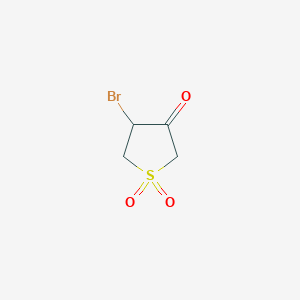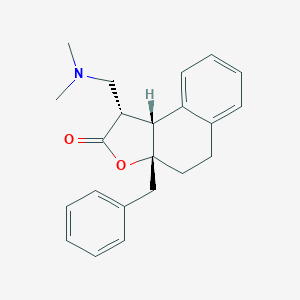![molecular formula C9H11N B138494 2-Methyl-3,4-dihydrocyclopenta[c]pyridine CAS No. 127117-20-8](/img/structure/B138494.png)
2-Methyl-3,4-dihydrocyclopenta[c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,4-dihydrocyclopenta[c]pyridine (MDCP) is a heterocyclic organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. MDCP is a bicyclic compound with a nitrogen atom in its structure, which makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 2-Methyl-3,4-dihydrocyclopenta[c]pyridine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 2-Methyl-3,4-dihydrocyclopenta[c]pyridine has been shown to increase the levels of these neurotransmitters in the brain, which could explain its antidepressant and anxiolytic effects. 2-Methyl-3,4-dihydrocyclopenta[c]pyridine has also been shown to inhibit the activity of pro-inflammatory cytokines, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects
2-Methyl-3,4-dihydrocyclopenta[c]pyridine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which could explain its antidepressant and anxiolytic effects. 2-Methyl-3,4-dihydrocyclopenta[c]pyridine has also been shown to inhibit the activity of pro-inflammatory cytokines, which could explain its anti-inflammatory effects. In addition, 2-Methyl-3,4-dihydrocyclopenta[c]pyridine has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
2-Methyl-3,4-dihydrocyclopenta[c]pyridine has several advantages for lab experiments, including its relatively simple synthesis method and its ability to modulate the activity of neurotransmitters and cytokines. However, there are also some limitations to using 2-Methyl-3,4-dihydrocyclopenta[c]pyridine in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to design experiments that target specific pathways. In addition, 2-Methyl-3,4-dihydrocyclopenta[c]pyridine has not been extensively studied in humans, which could limit its potential for clinical use.
Future Directions
There are several future directions for research on 2-Methyl-3,4-dihydrocyclopenta[c]pyridine. One area of interest is its potential for the treatment of neurological disorders such as depression, anxiety, and epilepsy. Another area of interest is its potential for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 2-Methyl-3,4-dihydrocyclopenta[c]pyridine and to identify its potential side effects and drug interactions.
Conclusion
In conclusion, 2-Methyl-3,4-dihydrocyclopenta[c]pyridine is a heterocyclic organic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, as well as anti-inflammatory and antioxidant properties. 2-Methyl-3,4-dihydrocyclopenta[c]pyridine has several advantages for lab experiments, including its relatively simple synthesis method and its ability to modulate the activity of neurotransmitters and cytokines. However, there are also some limitations to using 2-Methyl-3,4-dihydrocyclopenta[c]pyridine in lab experiments, and further research is needed to fully understand its potential for clinical use.
Synthesis Methods
The synthesis of 2-Methyl-3,4-dihydrocyclopenta[c]pyridine can be achieved through several methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form an imine intermediate, which is then cyclized to form the bicyclic 2-Methyl-3,4-dihydrocyclopenta[c]pyridine structure. The Friedländer synthesis involves the condensation of an aromatic aldehyde with a primary amine, followed by cyclization to form the 2-Methyl-3,4-dihydrocyclopenta[c]pyridine structure.
Scientific Research Applications
2-Methyl-3,4-dihydrocyclopenta[c]pyridine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, making it a promising candidate for the treatment of neurological disorders. 2-Methyl-3,4-dihydrocyclopenta[c]pyridine has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory diseases.
properties
CAS RN |
127117-20-8 |
|---|---|
Product Name |
2-Methyl-3,4-dihydrocyclopenta[c]pyridine |
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-methyl-3,4-dihydrocyclopenta[c]pyridine |
InChI |
InChI=1S/C9H11N/c1-10-6-5-8-3-2-4-9(8)7-10/h2-4,7H,5-6H2,1H3 |
InChI Key |
FCGZEZPDADDNBE-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC=CC2=C1 |
Canonical SMILES |
CN1CCC2=CC=CC2=C1 |
synonyms |
2H-Cyclopenta[c]pyridine,3,4-dihydro-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



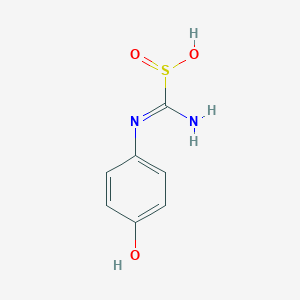

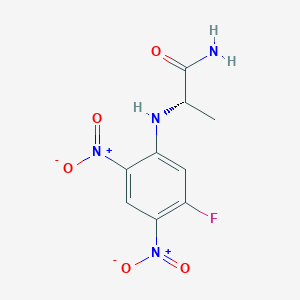
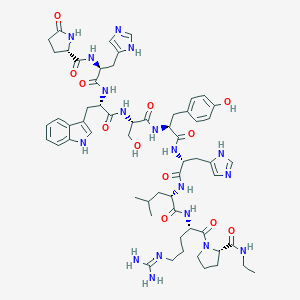
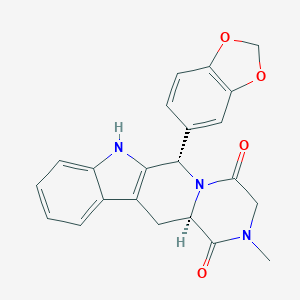
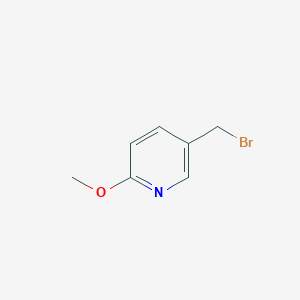
![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)
